molecular formula C13H16F3NO B3340297 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol CAS No. 373603-70-4

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B3340297
CAS No.: 373603-70-4
M. Wt: 259.27 g/mol
InChI Key: BROXBGWEKOTEGT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol This compound features a piperidine ring substituted with a benzyl group and a trifluoromethyl group, along with a hydroxyl group at the fourth position

Preparation Methods

The synthesis of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps :

    Starting Materials: The synthesis begins with N-benzylpiperidone and trifluoromethyltrimethylsilane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as tetrahydrofuran.

    Catalysts and Reagents: A strong base like sodium hydride is used to deprotonate the piperidone, followed by the addition of trifluoromethyltrimethylsilane.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets . The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as :

    1-Benzyl-4-piperidone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the piperidine ring, leading to different applications and biological activity.

    1-Benzyl-4-(trifluoromethyl)piperidin-4-one:

The uniqueness of this compound lies in its combination of a piperidine ring, benzyl group, and trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12(18)6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,18H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROXBGWEKOTEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228302
Record name 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373603-70-4
Record name 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373603-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-piperidone (2.2 g, 11.67 mmole) and (trifluoromethyl)-trimethyl silane (2.37 g, 16.7 mmole) in dry THF (10 ml) at 0° C. was treated with tetrabutylammonium fluoride (0.02 g) in THF. The mixture was stirred at 0° C. for 15 min and allowed to stir at 25-30° C. for 2 hr. THF (10 ml) and 3N HCl were added and stirred for 2 hr. The reaction mixture was extracted with ethyl acetate (3×25 ml), washed with water (2×10 ml) and brine (20 ml), dried (Na2SO4). Residue obtained after evaporation of solvent was purified by column chromatography over silica gel. Elute from a mixture of 5% methanol in chloroform gave 1-benzyl-4-hydroxy-4-trifluoromethylpiperidine as an oil. Yield 2.2 g, (73%), C13H24NOF3, m/z 260 (M+1), PMR (CDCl3): 1.7 (2H, d, CH2, j=10 Hz), 1.85 (1H, bs, OH, D2O exchangeable), 1.9 (2H, t, CH2, j=10 Hz), 2.3 (2H, t, CH2, j=10 Hz), 2.8 (2H, d, CH2, j=10 Hz), 3.55 (2H, s, CH2Ar), 7.2-7.4 (5H, m, ArH).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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